molecular formula C8H16O2 B153136 Ethyl 4-methylpentanoate CAS No. 25415-67-2

Ethyl 4-methylpentanoate

Cat. No. B153136
CAS RN: 25415-67-2
M. Wt: 144.21 g/mol
InChI Key: OFQRUTMGVBMTFQ-UHFFFAOYSA-N
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Description

Ethyl 4-methylpentanoate, also known as Ethyl 4-methyl-4-pentenoate, is an olefin ester . It is commonly used in the laboratory for various purposes .


Synthesis Analysis

Ethyl 4-methylpentanoate undergoes iron carbonyl-promoted isomerization to α,β-unsaturated esters . The reaction of ethyl 4-methylpentanoate with CH3OBOCH3+ was examined in a small Fourier-transform ion cyclotron resonance mass spectrometer equipped with a permanent magnet .


Molecular Structure Analysis

The molecular formula of Ethyl 4-methylpentanoate is C8H16O2 . Its molecular weight is 144.2114 . The structure of Ethyl 4-methylpentanoate can be represented as H2C=C(CH3)CH2CH2CO2C2H5 .


Chemical Reactions Analysis

Ethyl 4-methylpentanoate is an olefin ester and undergoes iron carbonyl-promoted isomerization to α,β-unsaturated esters .


Physical And Chemical Properties Analysis

Ethyl 4-methylpentanoate is a liquid with a refractive index of 1.425 . It has a boiling point of 85 °C at 20 mmHg and a density of 0.891 g/mL at 25 °C .

Scientific Research Applications

Food and Beverage Industry: Flavoring Agent

Ethyl 4-methylvalerate is used as a flavoring agent due to its fruity and sweet aroma. It imparts a pineapple-like fragrance and is utilized in the formulation of flavors for various food products and beverages . This compound helps in enhancing the organoleptic qualities of consumables, making them more appealing to consumers.

Analytical Chemistry: Trace Aroma Compound Analysis

In analytical chemistry, Ethyl 4-methylvalerate is identified as a trace aroma compound in complex matrices like Chinese liquor (Baijiu). It’s quantified using advanced techniques such as headspace solid-phase microextraction coupled with comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOFMS) . This allows for the accurate determination of volatile compounds contributing to the unique flavors of beverages.

Safety And Hazards

Ethyl 4-methylpentanoate is classified as a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, is recommended when handling this chemical . It should be used only outdoors or in a well-ventilated area . It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

While specific future directions for Ethyl 4-methylpentanoate are not mentioned in the retrieved sources, it is used in various research and development activities .

properties

IUPAC Name

ethyl 4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-10-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQRUTMGVBMTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067094
Record name Pentanoic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid / Fruity tropical aroma
Record name Ethyl 4-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

160.00 to 163.00 °C. @ 760.00 mm Hg
Record name Ethyl 4-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble, Insoluble (in ethanol)
Record name Ethyl 4-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.865 - 0.875
Record name Ethyl 4-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 4-methylpentanoate

CAS RN

25415-67-2
Record name Ethyl 4-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25415-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methylvalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 4-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-METHYLVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZX6U00Q87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 4-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
275
Citations
Y Yang, L Chen, J Huang, J Ren, Z Zhou - Acta Chimica Sinica, 2001 - sioc-journal.cn
(R) and (S)--methyl--3----ethyl--4---methylpentanoate, one of the main components of pheromones of the red wood at (formica rufa) and the small forest ant (formica polyctena). was …
Number of citations: 1 sioc-journal.cn
S Saffarionpour, SYS Tam, LAM Van der Wielen… - Separation and …, 2019 - Elsevier
… Higher heat and entropy of adsorption are obtained for ethyl hexanoate and ethyl 4-methylpentanoate in comparison, due to their higher hydrophobicity, stronger binding, and the …
Number of citations: 19 www.sciencedirect.com
E Campo, J Cacho, V Ferreira - Journal of Chromatography A, 2007 - Elsevier
… Ethyl 4-methylpentanoate could be quantified in all the samples in a range from 14 to 2724 ng l −1 . Maximum values are found in the same samples but in this case a Cream wine also …
Number of citations: 133 www.sciencedirect.com
E Campo, V Ferreira, R López, A Escudero… - … of Chromatography A, 2006 - Elsevier
… Unknown 2 was identified as ethyl 3-methylpentanoate and unknown 3 as ethyl 4-methylpentanoate. The mass spectra of these compounds isolated from the wine are shown in Fig. 4a …
Number of citations: 57 www.sciencedirect.com
GR Takeoka, RG Buttery, LC Ling, RY Wong… - LWT-Food Science and …, 1998 - Elsevier
… Ethyl 4-methylpentanoate has an odor threshold of 0.01 μL/103 L (1). Addition of a double bond in the 4 position resulted in only a three fold increase in the odor threshold to 0.03 μL/…
Number of citations: 20 www.sciencedirect.com
P Satora, A Pater - Applied Sciences, 2023 - mdpi.com
… Ethyl dihydrocinnamate with a rum and plum aroma, as well as ethyl 4-methylpentanoate and ethyl 2-… , ethyl 4-methylpentanoate and ethyl dihydrocinnamate were the most intense. …
Number of citations: 3 www.mdpi.com
N Iwamoto, K Nakamuta, JG Millar - Journal of chemical ecology, 2020 - Springer
… sex attractant pheromone of queens of the slave-making ant Polyergus samurai, which was characterized as a blend of methyl 6-methylsalicylate and methyl 3-ethyl-4-methylpentanoate…
Number of citations: 4 idp.springer.com
TN Njihia, B Torto, LK Murungi, J Irungu, DM Mwenda… - Chemoecology, 2017 - Springer
… Methyl 3-ethyl-4-methylpentanoate attracted three times … The ester methyl 3-ethyl-4-methylpentanoate has been … the ester methyl 3-ethyl-4-methylpentanoate in the blend that elicited …
Number of citations: 21 link.springer.com
HT Fritsch, P Schieberle - Journal of Agricultural and Food …, 2005 - ACS Publications
… indicated ethanol, (E)-β-damascenone, (R)-linalool, acetaldehyde, and ethyl butanoate with the highest OAVs, followed by ethyl 2-methylpropanoate and ethyl 4-methylpentanoate, …
Number of citations: 223 pubs.acs.org
T Kishimoto, A Wanikawa, K Kono, K Aoki - Proc. 31st EBC Congr, 2007 - researchmap.jp
… of ethyl 4-methylpentanoate and 3-methyl-2-butene-1-thiol (MBT) Ethyl 4-methylpentanoate … For the quantification of ethyl 4-methylpentanoate, methyl propionate was added to each …
Number of citations: 34 researchmap.jp

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